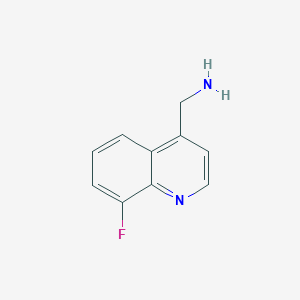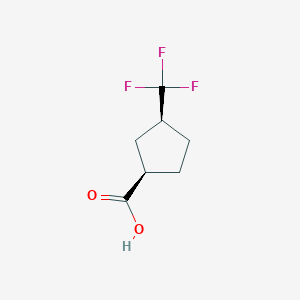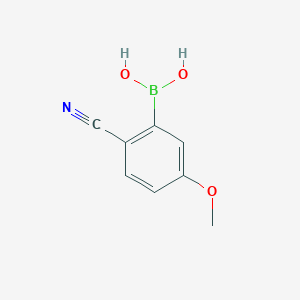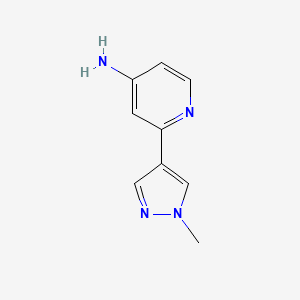
1-(6-Amino-1H-purin-8-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Amino-1H-purin-8-yl)ethanol is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This compound is characterized by the presence of an amino group at the 6th position and an ethanol group at the 1st position of the purine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-1H-purin-8-yl)ethanol typically involves the reaction of 6-amino-1H-purine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Amino-1H-purin-8-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted purine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 1-(6-Amino-1H-purin-8-yl)acetaldehyde or 1-(6-Amino-1H-purin-8-yl)acetic acid.
Reduction: 1-(6-Amino-1H-purin-8-yl)ethylamine.
Substitution: Various N-substituted purine derivatives.
Aplicaciones Científicas De Investigación
1-(6-Amino-1H-purin-8-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in nucleic acid analogs and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(6-Amino-1H-purin-8-yl)ethanol involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a competitive inhibitor of certain enzymes, thereby modulating their activity. It may also interact with nucleic acids, affecting their structure and function. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
- 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol
- 8-(3,5-Diamino-1H-pyrazol-4-yl)diazenyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Uniqueness: 1-(6-Amino-1H-purin-8-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a hydroxyl group at the 1st position, which can participate in hydrogen bonding and influence its reactivity and interactions with biological molecules.
Propiedades
Fórmula molecular |
C7H9N5O |
|---|---|
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
1-(6-amino-7H-purin-8-yl)ethanol |
InChI |
InChI=1S/C7H9N5O/c1-3(13)6-11-4-5(8)9-2-10-7(4)12-6/h2-3,13H,1H3,(H3,8,9,10,11,12) |
Clave InChI |
WFERJXDLXKISMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC2=NC=NC(=C2N1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-3,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11912133.png)
![cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole](/img/structure/B11912142.png)



![N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide](/img/structure/B11912168.png)
![6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912169.png)
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B11912183.png)






